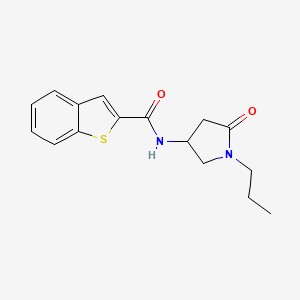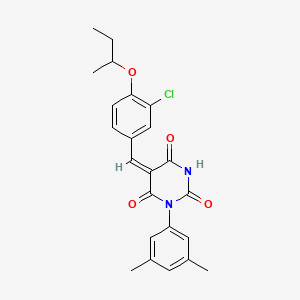![molecular formula C22H24N2O5S B5321818 N-{2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}methionine](/img/structure/B5321818.png)
N-{2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}methionine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}methionine, also known as MPA-methionine, is a synthetic compound that has been the focus of scientific research in recent years. This compound has shown promising results in various studies, particularly in the field of cancer research. In
作用機序
The mechanism of action of N-{2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}methioninene is not fully understood. However, it is thought to work by inhibiting the activity of enzymes involved in the metabolism of methionine, an essential amino acid required for the growth and survival of cancer cells. This inhibition leads to a decrease in the levels of methionine in cancer cells, which in turn leads to a decrease in the levels of S-adenosylmethionine (SAM), a key molecule involved in DNA methylation and other cellular processes. This disruption of methionine metabolism ultimately leads to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-{2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}methioninene has been shown to have other biochemical and physiological effects. It has been found to increase the levels of hydrogen sulfide, a gasotransmitter that has been implicated in various physiological processes, including vasodilation and anti-inflammatory effects. N-{2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}methioninene has also been shown to decrease the levels of homocysteine, an amino acid that is associated with increased risk of cardiovascular disease.
実験室実験の利点と制限
One advantage of using N-{2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}methioninene in lab experiments is its specificity for cancer cells. It has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment. However, one limitation of N-{2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}methioninene is its relatively low solubility, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on N-{2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}methioninene. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the optimization of dosing and administration methods for N-{2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}methioninene in vivo. Additionally, further studies are needed to fully understand the mechanism of action of N-{2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}methioninene and its potential use in combination with other anti-cancer drugs. Finally, more research is needed to explore the potential use of N-{2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}methioninene in other areas of medicine, such as cardiovascular disease and inflammation.
合成法
N-{2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}methioninene is a synthetic compound that is synthesized through a multi-step process. The first step involves the synthesis of 2-methoxybenzoyl chloride, which is then reacted with N-phenylacrylamide to produce 2-(2-methoxybenzoyl)amino-3-phenylacrylamide. This compound is then reacted with L-methionine to produce N-{2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}methioninene.
科学的研究の応用
N-{2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}methioninene has been extensively studied for its potential use in cancer research. It has been shown to have anti-cancer properties, particularly in breast cancer cells. N-{2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}methioninene has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in these cells. Additionally, N-{2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}methioninene has been shown to have synergistic effects when used in combination with other anti-cancer drugs.
特性
IUPAC Name |
2-[[(E)-2-[(2-methoxybenzoyl)amino]-3-phenylprop-2-enoyl]amino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S/c1-29-19-11-7-6-10-16(19)20(25)24-18(14-15-8-4-3-5-9-15)21(26)23-17(22(27)28)12-13-30-2/h3-11,14,17H,12-13H2,1-2H3,(H,23,26)(H,24,25)(H,27,28)/b18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLVNKXOEPWSHL-NBVRZTHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)NC(CCSC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[4-(2-furoyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5321739.png)

![6-{[(5-tert-butyl-3-isoxazolyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5321756.png)
![5-(2-butoxybenzylidene)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5321771.png)

![N-[2-(mesityloxy)ethyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5321781.png)
![rel-(4aS,8aR)-6-{[1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-isobutyloctahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5321786.png)
![2-{[(benzylamino)sulfonyl]amino}-N-methylethanesulfonamide](/img/structure/B5321787.png)
![(2S)-1-(3-biphenyl-4-yl-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-1-oxopentan-2-amine](/img/structure/B5321795.png)

![4-(2-furylmethyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5321803.png)
![1-[2-(4-chlorophenoxy)ethyl]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B5321806.png)
![1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperidin-3-ol](/img/structure/B5321811.png)
![N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N-methyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5321833.png)